An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-butyl-N-methylacetamide HCl
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-butyl-N-methylacetamide HCl
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-N-butyl-N-methylacetamide hydrochloride (HCl). While specific experimental data for this compound is not extensively available in public literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by consolidating its chemical identity, computed properties, and expected physicochemical characteristics based on analogous structures. Crucially, this guide offers detailed, field-proven experimental protocols for the systematic determination of its key properties, including melting point, solubility, pKa, and stability. By explaining the causality behind experimental choices and providing self-validating methodologies, this document empowers researchers to thoroughly characterize this molecule, ensuring scientific integrity and accelerating development timelines.
Introduction and Statement of Purpose
2-Amino-N-butyl-N-methylacetamide HCl is a substituted amino acid amide derivative. As with many specialized chemical entities, a comprehensive, publicly available dataset of its experimental physicochemical properties is limited. This guide is designed to bridge that information gap.
The primary objective is to equip researchers with a foundational understanding of this molecule and, more importantly, to provide robust, actionable protocols for its empirical characterization. The narrative will move from established identifiers and computational predictions to the practical methodologies required to determine its properties in a laboratory setting. This approach is rooted in the principle that understanding how to measure a property is as critical as the value itself. The insights herein are curated to explain the "why" behind procedural steps, ensuring that the described protocols are not merely instructions but self-validating systems for generating reliable data.
Chemical Identity and Structure
Correctly identifying a chemical entity is the cornerstone of any scientific investigation. 2-Amino-N-butyl-N-methylacetamide HCl is the hydrochloride salt of the parent compound, 2-Amino-N-butyl-N-methylacetamide. The formation of the hydrochloride salt enhances stability, particularly by protecting the primary amine from oxidative degradation[1].
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IUPAC Name: 2-amino-N-butyl-N-methylacetamide;hydrochloride
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CAS Number: 172596-80-4[2]
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Molecular Formula: C₇H₁₇ClN₂O[2]
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Chemical Structure:
Predicted and Computed Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's properties. These predictions, summarized in Table 1, offer a baseline for experimental design and hypothesis generation.
| Property | Predicted Value | Source |
| Molecular Weight | 180.67 g/mol | ECHEMI |
| Exact Mass | 180.1029409 u | ECHEMI |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | ECHEMI |
| Hydrogen Bond Donor Count | 2 | ECHEMI |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI |
| Rotatable Bond Count | 4 | ECHEMI |
| Complexity | 104 | ECHEMI |
| Covalently-Bonded Unit Count | 2 | ECHEMI |
Expected Physical Appearance: As a hydrochloride salt of an organic amine, the compound is expected to be a crystalline solid at room temperature. Its color would need to be determined empirically but is often white to off-white for similar compounds[3].
Hygroscopicity: Many amine hydrochloride salts are known to be hygroscopic, meaning they tend to absorb moisture from the air[4]. This is a critical consideration for storage and handling, as absorbed water can affect sample weight accuracy and potentially impact stability. It is recommended to store the compound under an inert atmosphere in a cool, dry place[4].
Key Physicochemical Parameters and Experimental Determination
This section details the methodologies for determining the critical physicochemical properties that govern the behavior of a compound in research and development settings.
Melting Point
The melting point is a fundamental indicator of a substance's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C[5]. Impurities depress the melting point and broaden the range[5][6][7].
This protocol utilizes a standard melting point apparatus, a common and reliable instrument in most chemistry laboratories.
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Sample Preparation:
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Ensure the sample is completely dry. If necessary, dry under vacuum.
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If the crystals are large, gently pulverize a small amount to a fine powder using a mortar and pestle[8].
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Jab the open end of a capillary tube into the powder to collect a small amount of sample[8].
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Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop. This ensures efficient heat transfer[8].
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The final packed sample height should be 2-3 mm[8]. An excessive sample amount will lead to an artificially broad melting range.
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Measurement:
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Rapid Determination (Scouting): First, determine an approximate melting point by heating the sample at a rapid rate (e.g., 10-20°C per minute)[7]. This provides a target range and saves time.
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Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube with a fresh sample.
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Insert the capillary into the heating block.
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Heat rapidly to about 15-20°C below the approximate melting point.
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Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer[5].
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Record the temperature at which the first droplet of liquid appears (T₁).
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Record the temperature at which the last solid crystal melts (T₂).
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The melting point is reported as the range T₁ - T₂.
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Perform the measurement in triplicate to ensure reproducibility.
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Diagram: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Solubility Profile
Solubility is a critical parameter, especially in drug development, as it directly influences bioavailability and formulation strategies[9][10]. For an ionizable compound like an amine hydrochloride, solubility is highly dependent on the pH of the medium[2].
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[11][12].
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Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values. The World Health Organization (WHO) recommends pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) for Biopharmaceutics Classification System (BCS) studies[3].
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Sample Preparation:
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Add an excess amount of 2-Amino-N-butyl-N-methylacetamide HCl to a series of vials, each containing a known volume of a specific pH buffer.
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Ensuring an excess of solid is present is crucial for achieving saturation[2]. The solid should be visible in suspension throughout the experiment.
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Equilibration:
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Seal the vials securely.
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Place the vials in a mechanical shaker or agitator within a temperature-controlled environment, typically 37 ± 1 °C for pharmaceutical applications[3][12].
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Agitate the samples for a sufficient duration to reach equilibrium. This can vary but is often 24 to 72 hours[12]. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant[2].
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Sample Analysis:
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After equilibration, allow the vials to stand to let the excess solid settle.
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Carefully withdraw a sample from the supernatant. The pH of the saturated solution should be measured and recorded[2].
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Separate the dissolved solute from the undissolved solid. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
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Quantify the concentration of the compound in the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Perform each pH condition in triplicate.
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Diagram: Shake-Flask Solubility Workflow
Sources
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- 7. 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | C15H24O2 | CID 146102 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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